molecular formula C9H10O3 B2701776 4-Hydroxy-3-methoxy-5-methylbenzaldehyde CAS No. 32263-14-2

4-Hydroxy-3-methoxy-5-methylbenzaldehyde

Cat. No. B2701776
CAS RN: 32263-14-2
M. Wt: 166.176
InChI Key: MGJSDNCLGHCTIL-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-5-methylbenzaldehyde is a chemical compound with the molecular formula C9H10O3 . It has an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da . It is also known by other names such as 4-Hydroxy-3-methoxy-5-methylbenzaldehyd (German), 4-Hydroxy-3-méthoxy-5-méthylbenzaldéhyde (French), and Benzaldehyde, 4-hydroxy-3-methoxy-5-methyl- (ACD/Index Name) .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-methoxy-5-methylbenzaldehyde consists of a benzene ring substituted with hydroxy, methoxy, and methyl groups at the 4th, 3rd, and 5th positions respectively .

Scientific Research Applications

Antibacterial Properties

Research has synthesized 4-hydroxy-3-methylchalcone from 4-hydroxy-3-methylbenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde, examining their antibacterial activity. These compounds displayed notable antibacterial effects, particularly against Escherichia coli and Staphylococcus aureus, demonstrating their potential in antimicrobial applications (Hapsari et al., 2018).

Photochemical Applications

A study explored the effects of specific substituents, including 4-methoxy, on the photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes (o-QDMs). This research enhances the understanding of photochemical behaviors of related compounds (Charlton & Koh, 1988).

Synthesis Methodologies

Significant work has been done on the synthesis of 4-hydroxy-3-methoxy-5-methylbenzaldehyde, focusing on efficient and selective methods. This includes developing processes that don't require the protection of hydroxyl or aldehyde functions, advancing synthetic chemistry methods (Sinhababu & Borchardt, 1983).

Vibrational Spectra Analysis

A combined experimental and theoretical study was conducted on the molecular structure and vibrational spectra of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. This study contributes to the understanding of intramolecular charge transfers and structural conformations in similar compounds (Nataraj, Balachandran, & Karthick, 2011).

Drug Synthesis Applications

The compound has been used in synthesizing various drug models, such as the ABC ring model of ecteinascidins, indicating its utility in medicinal chemistry (Saito et al., 2000).

Optical Resolution

Studies have been conducted on the optical resolution of racemic 4-hydroxy-3-isobornyl-5-methylbenzaldehyde, furthering the understanding of stereochemistry and enantiomeric separations in organic chemistry (Buravlev et al., 2012).

Spectrophotometric Analysis

Research on 4-hydroxy-3-methoxybenzaldehyde Schiff bases involved spectrophotometry and high-performance liquid chromatography (HPLC) to analyze synthesized compounds. This study contributes to green chemistry and analytical methods (Chigurupati et al., 2017).

Solid Phase Organic Synthesis

4-Hydroxy-3-methoxybenzaldehyde has been investigated as a linker for solid-phase organic synthesis, illustrating its role in synthesizing secondary amide-based compounds (Swayze, 1997).

Atmospheric Chemistry

In atmospheric chemistry, the heterogeneous reaction of coniferyl alcohol, which includes a 4-hydroxy-3-methoxybenzaldehyde component, with NO3 radicals was studied, providing insights into wood smoke emissions and atmospheric chemical reactions (Liu, Wen, & Wu, 2017).

Perfumery and Flavoring Industry

The compound, also known as vanillin, is a significant chemical intermediate in the perfumery and food flavoring industries, with extensive studies conducted on its synthesis methods, indicating its widespread industrial application (Ju & Xin, 2003).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-hydroxy-3-methoxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-7(5-10)4-8(12-2)9(6)11/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJSDNCLGHCTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methoxy-5-methylbenzaldehyde

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